REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH3:13][C:14]1[CH:18]=[C:17]([C:19](Cl)=[O:20])[O:16][N:15]=1>CC(C)=O>[CH2:9]([O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([NH:1][C:19]([C:17]2[O:16][N:15]=[C:14]([CH3:13])[CH:18]=2)=[O:20])=[CH:12][CH:11]=1)=[O:7])[CH3:10]
|
Name
|
|
Quantity
|
3.3 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C(=O)OCC)C=C1
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Name
|
|
Quantity
|
1.46 g
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Type
|
reactant
|
Smiles
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CC1=NOC(=C1)C(=O)Cl
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Name
|
|
Quantity
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60 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 1 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
and then refluxed for 1 hr
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
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WASH
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Details
|
the residue was washed with 5% hydrochloric acid, 5% potassium carbonate and water
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Type
|
CUSTOM
|
Details
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Recrystallization
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Type
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ADDITION
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Details
|
from a mixture of benzene and n-hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CC=C(C=C1)NC(=O)C1=CC(=NO1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 58.4% | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |